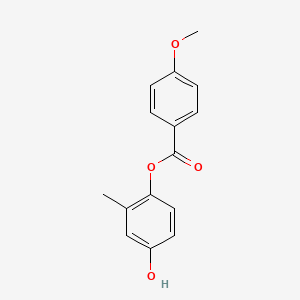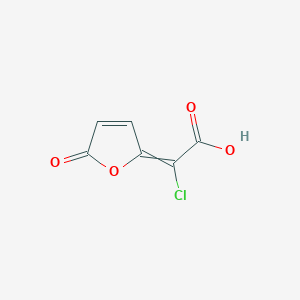![molecular formula C35H56N4O2 B14279612 1-Decyl-3-[4-[[4-(decylcarbamoylamino)phenyl]methyl]phenyl]urea CAS No. 129224-73-3](/img/structure/B14279612.png)
1-Decyl-3-[4-[[4-(decylcarbamoylamino)phenyl]methyl]phenyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Decyl-3-[4-[[4-(decylcarbamoylamino)phenyl]methyl]phenyl]urea is a complex organic compound characterized by its unique structure, which includes a urea group linked to a phenyl ring substituted with decylcarbamoylamino groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Decyl-3-[4-[[4-(decylcarbamoylamino)phenyl]methyl]phenyl]urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of decylamine with isocyanate derivatives to form the urea linkage. The phenyl ring is then introduced through a Friedel-Crafts alkylation reaction, where the decylcarbamoylamino group is attached to the benzene ring. The final step involves the coupling of the substituted phenyl ring with the urea derivative under controlled conditions, such as specific temperatures and catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and recrystallization, is essential to obtain the desired compound with minimal impurities.
化学反応の分析
Types of Reactions
1-Decyl-3-[4-[[4-(decylcarbamoylamino)phenyl]methyl]phenyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where halogens or other nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: N-bromosuccinimide (NBS) for bromination, followed by nucleophiles like sodium azide (NaN₃) for substitution.
Major Products
Oxidation: Formation of corresponding oxides and carboxylic acids.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
1-Decyl-3-[4-[[4-(decylcarbamoylamino)phenyl]methyl]phenyl]urea has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1-Decyl-3-[4-[[4-(decylcarbamoylamino)phenyl]methyl]phenyl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access. The pathways involved include signal transduction and metabolic pathways, which are crucial for cellular functions.
類似化合物との比較
Similar Compounds
- 1-Decyl-3-[4-[[4-(octylcarbamoylamino)phenyl]methyl]phenyl]urea
- 1-Decyl-3-[4-[[4-(hexylcarbamoylamino)phenyl]methyl]phenyl]urea
- 1-Decyl-3-[4-[[4-(butylcarbamoylamino)phenyl]methyl]phenyl]urea
Uniqueness
1-Decyl-3-[4-[[4-(decylcarbamoylamino)phenyl]methyl]phenyl]urea is unique due to its specific decyl substitution, which imparts distinct physicochemical properties. Compared to similar compounds with shorter alkyl chains, it exhibits different solubility, stability, and reactivity profiles. These differences make it suitable for specialized applications where longer alkyl chains are advantageous.
特性
CAS番号 |
129224-73-3 |
|---|---|
分子式 |
C35H56N4O2 |
分子量 |
564.8 g/mol |
IUPAC名 |
1-decyl-3-[4-[[4-(decylcarbamoylamino)phenyl]methyl]phenyl]urea |
InChI |
InChI=1S/C35H56N4O2/c1-3-5-7-9-11-13-15-17-27-36-34(40)38-32-23-19-30(20-24-32)29-31-21-25-33(26-22-31)39-35(41)37-28-18-16-14-12-10-8-6-4-2/h19-26H,3-18,27-29H2,1-2H3,(H2,36,38,40)(H2,37,39,41) |
InChIキー |
DJIRZXDDBPAAIN-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCNC(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)NCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Carbamic acid, [(1R)-1-phenyl-2-propenyl]-, 1,1-dimethylethyl ester](/img/structure/B14279530.png)



![1,2,5-Oxadiazole, 3,3'-azobis[4-[(4-nitro-1,2,5-oxadiazol-3-yl)azo]-](/img/structure/B14279562.png)

![4-(1-Phenylethylidene)-6-oxabicyclo[3.1.0]hex-2-ene](/img/structure/B14279573.png)







